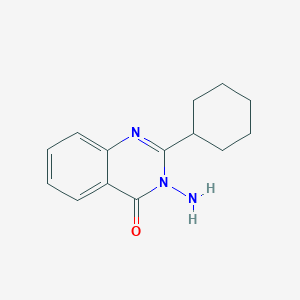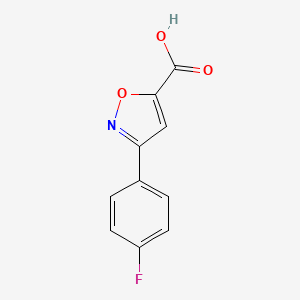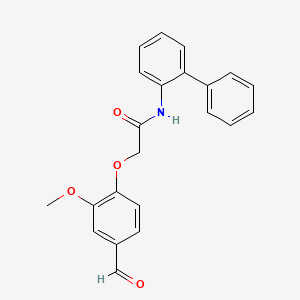
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide involves the preparation of acetamide derivatives with various substituents. For instance, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties were prepared to evaluate their biological activities against human β3-adrenergic receptors, which are potential targets for obesity and type 2 diabetes treatments . Similarly, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from different nitrophenol derivatives and characterized using various spectroscopic techniques . These synthesis methods could provide insights into the preparation of the compound , although the exact synthetic route for 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been determined using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane . In the case of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups were analyzed, providing information on the spatial arrangement of similar molecules . The crystal structure of 2-(2-formylphenoxy)acetamide was also confirmed by X-ray diffraction, and its molecular properties were investigated using density functional theory (DFT) calculations . These studies suggest that the molecular structure of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide would likely exhibit similar characteristics, such as planarity and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological targets and their binding affinities. For instance, certain N-phenyl-(2-aminothiazol-4-yl)acetamides showed potent agonistic activity against β3-adrenergic receptors and exhibited hypoglycemic activity in a rodent model of diabetes . Additionally, molecular docking studies of 2-(2-formylphenoxy)acetamide against SARS-CoV-2's target protein indicated good binding affinity, suggesting potential antiviral activity . These findings imply that 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide could also interact with biological targets, although specific reactions and activities would need to be experimentally confirmed.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure and substituents. For example, the intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides influence their electronic behavior, as established by NBO studies . The crystallographic analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed a three-dimensional structure formed by hydrogen bonds and other intermolecular interactions . The DFT calculations of 2-(2-formylphenoxy)acetamide provided insights into its stability, hardness, softness, and charge distribution, which are important for understanding its reactivity and potential biological activity . These studies suggest that the physical and chemical properties of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide would be influenced by its functional groups and molecular geometry, affecting its solubility, stability, and interaction with other molecules.
科学的研究の応用
Synthesis and Drug Development
The derivative of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been pivotal in the synthesis of novel compounds with potential therapeutic applications. For instance, its condensation with various ketones has led to the formation of chalcones, which further react with acid hydrazide to produce phenoxy acetic acid derivatives. These derivatives have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv, indicating its importance in developing new anti-tubercular agents (Yar, Siddiqui, & Ali, 2006). Additionally, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activities, demonstrating the chemical's role in producing potential antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer and Analgesic Activities
Novel acetamide derivatives synthesized from a nucleus common to both 2-phenoxy-N-(1-phenylethyl)acetamide have shown promising cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are comparable with standard drugs, highlighting the potential of these derivatives in developing new therapeutic agents for cancer, inflammation, and pain management (Rani, Pal, Hegde, & Hashim, 2016).
Structural and Mechanistic Insights
Structural studies on amide derivatives, including those similar in structure to 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide, have provided valuable insights into their spatial orientations and interactions. For example, different spatial orientations of amide derivatives have been observed to influence their coordination to anions, which could have implications for their biological activities and interactions (Kalita & Baruah, 2010).
Green Synthesis Applications
The compound has also been mentioned in the context of green chemistry, where it serves as an intermediate in synthesizing other valuable chemical entities. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, illustrates the utility of similar compounds in environmentally friendly synthetic processes (Zhang Qun-feng, 2008).
特性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21-13-16(14-24)11-12-20(21)27-15-22(25)23-19-10-6-5-9-18(19)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIUCWLCZQDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360608 |
Source


|
| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |
CAS RN |
247592-93-4 |
Source


|
| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

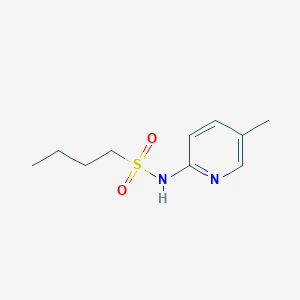
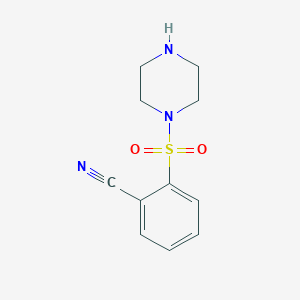

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)
![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)
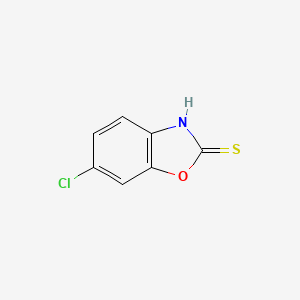
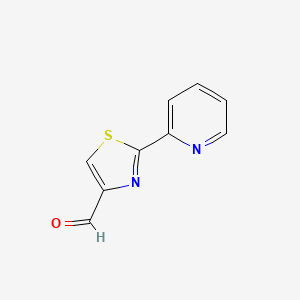

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)
